Chrysophsin-2
Description
Historical Overview of Antimicrobial Peptide Discovery from Aquatic Species
The exploration of antimicrobial peptides (AMPs) from the natural world began with terrestrial organisms, but scientists soon turned their attention to the vast biodiversity of aquatic environments. While the first vertebrate AMPs were identified in the mid-1980s, the discovery of their counterparts in fish occurred about a decade later. nih.gov One of the earliest described peptides from fish with antimicrobial properties was Pardaxin, isolated from the Moses sole fish. nih.govtrjfas.org A significant milestone in marine-derived AMPs was the discovery of Tachyplesin from the horseshoe crab in 1988. frontiersin.org
Since these initial findings, the field has expanded rapidly, with researchers identifying numerous AMP families in fish, including defensins, cathelicidins, hepcidins, and a unique fish-specific class known as piscidins. nih.govresearchgate.net These discoveries were driven by traditional methods of purifying peptides with antibiotic activity and, more recently, by advanced bioinformatic techniques. nih.gov The aquatic environment, with its constant exposure to a milieu of potential pathogens, has proven to be a rich source of novel AMPs, which are considered a vital component of the innate immune system of marine life. trjfas.orgscialert.netresearchgate.net
Identification and Initial Characterization of Chrysophsin Isoforms (Chrysophsin-1, Chrysophsin-2, Chrysophsin-3)
In 2003, a significant discovery was made in the gills of the red sea bream, Pagrus major (also known as Chrysophrys major), with the isolation of three isoforms of a novel antimicrobial peptide. capes.gov.brnih.govmdpi.com These peptides were named Chrysophsin-1, this compound, and Chrysophsin-3. capes.gov.brnih.gov Their identification and sequencing were accomplished through a combination of Edman degradation, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) analysis of both the native and synthetically created peptides. capes.gov.brnih.gov
The chrysophsins are characterized as highly cationic, C-terminally amidated peptides. capes.gov.br Chrysophsin-1 and this compound are both 25 amino acids in length, while Chrysophsin-3 is a shorter 20-amino-acid peptide. capes.gov.brnih.gov A distinctive feature of their structure is an unusual C-terminal RRRH (Arginine-Arginine-Arginine-Histidine) sequence, which contributes significantly to their high positive charge. capes.gov.brnih.gov Circular dichroism spectroscopy confirmed that all three chrysophsin isoforms adopt an alpha-helical structure. capes.gov.brresearchgate.net this compound shows strong sequence homology to Chrysophsin-1, differing only by a single amino acid at the seventh position. researchgate.net
Table 1: Physicochemical Characteristics of Chrysophsin Isoforms This table is interactive. You can sort and filter the data.
| Peptide | Sequence | Length | Molecular Weight (Da) | Net Charge (Znet) | % Hydrophobicity |
|---|---|---|---|---|---|
| Chrysophsin-1 | FFGWLIKGAIHAGKAIHGLIHRRRH | 25 | 2892.79 | +5 | 48% |
| This compound | FFGWLIRGAIHAGKAIHGLIHRRRH | 25 | 2920.80 | +5 | 48% |
| Chrysophsin-3 | FIGLLISAGKAIHDLIRRRH | 20 | 2286.97 | +4 | 50% |
Data sourced from multiple references. researchgate.netvulcanchem.com
Significance of this compound within the Innate Immune System of Fish
This compound is an important effector molecule in the innate immune system of the red sea bream, providing a first line of defense against invading microbes. capes.gov.brnih.gov Immunohistochemical analysis has shown that chrysophsins are specifically located in certain epithelial cells lining the secondary lamellae of the gills and in eosinophilic granule cell-like cells at the base of these lamellae. capes.gov.brnih.gov A study using liquid chromatography/electrospray ionization-tandem mass spectrometry further specified the tissue distribution, detecting this compound in the gills and stomach of the red sea bream. nih.gov Its strategic location at these mucosal surfaces, which are primary sites of pathogen entry, underscores its role in host defense. researchgate.net
The primary function of this compound is its broad-spectrum antimicrobial activity. capes.gov.bruniprot.org It is effective against both Gram-positive bacteria, such as Bacillus subtilis, Lactococcus garvieae, and Streptococcus iniae, and Gram-negative bacteria, including Escherichia coli and various pathogenic Vibrio and Aeromonas species. capes.gov.bruniprot.org The mechanism of action is believed to involve the disruption of bacterial membranes, a process facilitated by its adoption of an alpha-helical conformation. uniprot.org Scanning electron microscopy studies on related chrysophsins have shown membrane-targeting action that results in "blisters, protruding bubbles and burst cells". vulcanchem.com This direct, membrane-lytic activity is a hallmark of many AMPs and is crucial for the rapid, non-specific elimination of pathogens. uniprot.orgtcdb.org
Overview of Research Trajectories for this compound
Current and future research on this compound is focused on understanding its structure-function relationships and exploring its therapeutic potential. A key area of investigation is the GXXXXG motif found within its sequence. vulcanchem.com Studies on the highly similar Chrysophsin-1 have shown that this motif is critical for its biological activities, and modifying it can alter properties like cytotoxicity. mdpi.comvulcanchem.com This suggests that targeted modifications to this compound could potentially enhance its therapeutic index by reducing toxicity to mammalian cells while preserving its potent antimicrobial efficacy. vulcanchem.com
Another promising research avenue is the investigation of synergistic interactions. Studies on Chrysophsin-1 demonstrated enhanced antimicrobial effects when used in combination with conventional antibiotics against certain bacteria. mdpi.comvulcanchem.com Similar research on this compound could pave the way for combination therapies, potentially lowering the required concentrations of both agents and mitigating toxicity. vulcanchem.com
More recent research has explored the interaction of piscidin peptides, the family to which chrysophsins belong, with metal ions. frontiersin.orgmdpi.com Bioinformatic predictions suggest that this compound can bind copper (Cu(II)). mdpi.com Such peptide-metal complexes can serve as sources of oxidative stress in aerobic environments, a mechanism that may enhance the peptide's lethality against bacteria by generating reactive oxygen species (ROS) that can damage cellular components like DNA. frontiersin.orgmdpi.com This line of inquiry opens up new perspectives on its mechanism of action and potential applications.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FFGWLIRGAIHAGKAIHGLIHRRRH |
Origin of Product |
United States |
Biological Origin and Biosynthesis of Chrysophsin 2
Natural Sources and Isolation Methodologies
Chrysophsin-2, along with its isoforms Chrysophsin-1 and Chrysophsin-3, was first isolated from the gills of the red sea bream, Chrysophrys major (also known as Pagrus major). nih.govnih.gov The gills, being a primary site of interaction with the aquatic environment, are rich in such defense peptides. nih.govnih.gov Immunohistochemical analysis has shown that chrysophsins are located in specific epithelial cells on the surface of the secondary lamellae and in eosinophilic granule-like cells at the base of these lamellae within the gills. nih.gov This localization suggests a direct role in defending the fish against waterborne pathogens. nih.gov
The isolation and characterization of these peptides involved a multi-step biochemical approach. The process relied on a combination of techniques to purify the peptides from gill tissue extracts and determine their primary structure. The methodologies employed included:
High-Performance Liquid Chromatography (HPLC): This technique was essential for separating the different peptide isoforms from the complex mixture of molecules present in the gill tissue extract. nih.gov
Mass Spectrometry (MS): MS was used to determine the precise molecular weight of the isolated peptides, which is a critical step in their identification. nih.gov
Edman Degradation: This classic method of protein sequencing was used to determine the amino acid sequence of the chrysophsin isoforms one residue at a time from the N-terminus. nih.gov
The combination of these methods allowed for the definitive identification and sequencing of Chrysophsin-1, -2, and -3. nih.gov this compound is a 25-amino acid peptide and shares a high degree of sequence homology with Chrysophsin-1, differing only by a single amino acid at the seventh position (Arginine in this compound instead of Lysine (B10760008) in Chrysophsin-1). nih.govresearchgate.net
Table 1: Amino Acid Sequence and Properties of Chrysophsin Isoforms
| Peptide | Amino Acid Sequence | Length | Molecular Weight (Da) | Net Charge (Znet) |
| Chrysophsin-1 | FFGWLIKGAIHAGKAIHGLIHRRRH | 25 | 2892.79 | +5 |
| This compound | FFGWLIRGAIHAGKAIHGLIHRRRH | 25 | 2920.80 | +5 |
| Chrysophsin-3 | FIGLLISAGKAIHDLIRRRH | 20 | 2286.97 | +4 |
Data sourced from ResearchGate. researchgate.net
This compound belongs to the piscidin family, a diverse group of cationic antimicrobial peptides found across a wide range of teleost fish. nih.govresearchgate.net These peptides are a key part of the fish's innate immunity. nih.gov Homologous sequences to chrysophsins have been identified in various other fish species, highlighting the conserved nature of these defense molecules.
Members of the piscidin family generally share structural features, such as an amphipathic α-helical conformation, which is crucial for their antimicrobial activity. nih.govusda.gov The family is diverse, with different members exhibiting specialized activities against various pathogens. nih.gov
Table 2: Examples of Piscidin Family Peptides Homologous to Chrysophsins
| Peptide Name | Organism of Origin |
| Pleurocidin | Winter flounder (Pleuronectes americanus) |
| Moronecidin | White bass (Morone chrysops) |
| Dicentracin | Sea bass (Dicentrarchus labrax) |
| Epinecidin-1 | Grouper (Epinephelus coioides) |
| Myxinidin | Hagfish (Myxine glutinosa) |
This table provides examples of other well-studied piscidins. nih.govresearchgate.net
Genetic Basis and Biosynthetic Pathways
While the specific biosynthetic gene cluster for this compound has not been fully detailed in published research, the genetic organization of piscidins in other fish species provides a well-established model. Piscidin genes typically encode a prepropeptide, which is a precursor molecule that undergoes several processing steps to become the active peptide. nih.gov
The general structure of a piscidin gene transcript consists of:
A Signal Peptide: An N-terminal sequence of approximately 22 amino acids that directs the precursor peptide into the secretory pathway. nih.govmdpi.com This signal peptide is cleaved off by a signal peptidase. nih.gov
A Mature Peptide: The sequence that corresponds to the final, active antimicrobial peptide (e.g., the 25 amino acids of this compound). nih.govmdpi.com
A C-terminal Prodomain: A variable region at the end of the precursor, which is removed during the final maturation step of the peptide. nih.gov
The biosynthesis process begins with the transcription of the piscidin gene into messenger RNA (mRNA) in the cell nucleus. nih.gov The mRNA is then translated into the prepropeptide on ribosomes. nih.gov Following translation, the precursor enters the endoplasmic reticulum, where the signal peptide is removed. The resulting propeptide is further processed, likely by proteases such as furin, to release the mature, active piscidin peptide, which is then stored in granules within immune cells like mast cells and neutrophils before release. nih.gov
Specific phylogenetic studies focusing solely on the chrysophsin genes are limited. However, broader phylogenetic analyses of the entire piscidin family have been conducted, which situate chrysophsins within the evolutionary context of these important immune molecules. Such analyses compare the nucleotide or amino acid sequences of piscidin genes from various fish species to infer their evolutionary relationships. mdpi.com
These studies reveal that the piscidin gene family has undergone significant diversification, driven by processes like gene duplication and positive Darwinian selection. nih.gov This evolutionary pressure has resulted in a wide array of piscidin peptides with varied sequences and specialized functions, likely as an adaptation to the diverse pathogens encountered by different fish species in their respective environments. nih.govmdpi.com The phylogenetic trees generated from these analyses typically group piscidins from closely related fish species together, confirming that the evolution of these genes aligns with the broader evolutionary history of the fish themselves. mdpi.com
Structural Characterization and Conformational Analysis of Chrysophsin 2
Primary Structure Determination: Amino Acid Sequence
The primary structure of Chrysophsin-2 consists of a 25-amino acid sequence. nih.govcapes.gov.br The determination of this sequence was achieved through a combination of Edman degradation, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) analysis of both the native and synthetic forms of the peptide. nih.govcapes.gov.br
Sequence Homology and Variations Among Chrysophsin Isoforms
The chrysophsin family includes several isoforms, with Chrysophsin-1, -2, and -3 being the most studied. Chrysophsin-1 and this compound are highly homologous, both comprising 25 amino acids. nih.govresearchgate.net The key difference lies at the seventh position, where Chrysophsin-1 has a lysine (B10760008) (K) residue, while this compound has an arginine (R). nih.govresearchgate.net Chrysophsin-3 is a shorter peptide, consisting of 20 amino acids. nih.govuniprot.org Despite these variations, all three isoforms share a highly cationic nature and an unusual C-terminal RRRH (arginine-arginine-arginine-histidine) sequence. mdpi.comnih.gov
A notable feature within the chrysophsin family is the presence of the GXXXXG motif, where glycine (B1666218) residues are separated by four other amino acids. vulcanchem.com This motif is found in both Chrysophsin-1 and this compound and is considered important for their biological activities. nih.govvulcanchem.com
Table 1: Amino Acid Sequence Comparison of Chrysophsin Isoforms
| Peptide | Amino Acid Sequence | Length | Molecular Weight (Da) | Net Charge |
|---|---|---|---|---|
| Chrysophsin-1 | FFGWLIKGAIHAGKAIHGLIHRRRH | 25 | 2892.79 | +5 |
| This compound | FFGWLIRGAIHAGKAIHGLIHRRRH | 25 | 2920.80 | +5 |
| Chrysophsin-3 | FIGLLISAGKAIHDLIRRRH | 20 | 2286.97 | +4 |
Data sourced from multiple references. researchgate.netvulcanchem.com
Role of Specific Amino Acid Residues in this compound Sequence
The amino acid composition of this compound is crucial to its structure and function.
Hydrophobic and Cationic Residues: The N-terminus of this compound is predominantly hydrophobic due to the presence of residues like phenylalanine (F), glycine (G), tryptophan (W), and leucine (B10760876) (L). nih.gov In contrast, the C-terminus is highly cationic because of the RRRH sequence. mdpi.comnih.gov This amphipathic nature, with distinct hydrophobic and charged regions, is a common characteristic of many AMPs and is essential for their interaction with cell membranes. mdpi.comnih.gov
Glycine Residues: The glycine residues within the GXXXXG motif are thought to provide conformational flexibility to the peptide backbone. nih.govvulcanchem.com This flexibility is important for the peptide's ability to adopt different conformations when interacting with various environments, such as microbial membranes. rsc.org
Arginine and Histidine Residues: The numerous arginine and histidine residues contribute to the high positive charge of this compound, which is a key factor in its initial electrostatic attraction to the negatively charged components of bacterial membranes. nih.gov The C-terminal RRRH motif, in particular, is considered critical for the peptide's ability to insert into and disrupt these membranes. mdpi.com
Secondary and Tertiary Structural Elucidation
The structure of this compound is not static and can change depending on its environment.
Alpha-Helical Conformation Analysis
Predictions based on its primary sequence and confirmed by circular dichroism (CD) spectroscopy indicate that this compound adopts an alpha-helical secondary structure. nih.govcapes.gov.br This conformation is particularly prevalent when the peptide is in a membrane-mimicking environment. mdpi.comuniprot.org The formation of an amphipathic α-helix allows the peptide to align its hydrophobic residues with the lipid core of the membrane and its hydrophilic, charged residues with the polar head groups, facilitating membrane disruption. nih.gov
Conformational Flexibility and Environmental Influences
The structure of this compound is highly dependent on its surrounding environment. nih.gov In an aqueous solution, the peptide is likely to be in a more random, unstructured state. However, upon encountering a lipid membrane, it undergoes a conformational change to form a more ordered alpha-helical structure. mdpi.comnih.gov This transition is driven by the favorable interactions between the peptide's hydrophobic and hydrophilic residues and the corresponding regions of the lipid bilayer. mdpi.com The flexibility imparted by residues like glycine is crucial for this environmentally induced folding. nih.gov
The lipid composition of the target membrane also influences the peptide's conformation and its mechanism of action. rsc.org For instance, the presence of anionic lipids in bacterial membranes promotes the binding and folding of the cationic this compound. nih.gov
Biological Activities of Chrysophsin 2
Broad-Spectrum Antimicrobial Activities
Chrysophsin-2 demonstrates potent antimicrobial activity against a wide array of microorganisms, including both Gram-negative and Gram-positive bacteria. researchgate.netresearchgate.net This activity is a hallmark of the chrysophsin peptide family, which is recognized for its role in the innate immune defense system of fish. nih.govresearchgate.net The mechanism of action is largely attributed to its ability to interact with and disrupt microbial cell membranes. aip.org
This compound has been shown to be effective against several Gram-negative bacterial pathogens, many of which are significant in aquaculture. researchgate.net Its cationic nature allows it to initially bind to the negatively charged lipopolysaccharide (LPS) molecules that dominate the outer membrane of Gram-negative bacteria. researchgate.net Following this initial interaction, the peptide can permeabilize and disrupt the membrane, leading to bacterial cell death. nih.govresearchgate.net
Research has confirmed the activity of this compound against species such as Escherichia coli, Vibrio anguillarum, Vibrio penaeicida, Vibrio harveyi, Vibrio vulnificus, and Aeromonas salmonicida. researchgate.netnih.gov While specific minimum inhibitory concentration (MIC) values for this compound are not extensively detailed in isolation, studies on the chrysophsin family provide a clear indication of its potency. The MIC for the family, including this compound, generally ranges from 1.25 to 10 µM for Gram-negative bacteria. nih.gov
| Gram-Negative Pathogen | Reported Activity for this compound | MIC Range for Chrysophsin Family (µM) nih.gov |
|---|---|---|
| Escherichia coli | Susceptible researchgate.netresearchgate.net | 1.25 - 10 |
| Vibrio anguillarum | Susceptible researchgate.net | |
| Vibrio penaeicida | Susceptible researchgate.net | |
| Vibrio harveyi | Susceptible researchgate.net | |
| Vibrio vulnificus | Susceptible researchgate.net | |
| Aeromonas salmonicida | Susceptible researchgate.netnih.gov |
The antimicrobial spectrum of this compound also extends to Gram-positive bacteria. researchgate.netresearchgate.net The mechanism against these bacteria involves interaction with the negatively charged components of their cell walls, such as teichoic acids, followed by disruption of the underlying cell membrane.
Studies have identified its efficacy against pathogens including Bacillus subtilis, Lactococcus garvieae, and Streptococcus iniae. researchgate.netnih.gov Similar to the data for Gram-negative species, the reported MIC values for the chrysophsin family against Gram-positive bacteria fall within the range of 1.5 to 10 µM. nih.gov
| Gram-Positive Pathogen | Reported Activity for this compound | MIC Range for Chrysophsin Family (µM) nih.gov |
|---|---|---|
| Bacillus subtilis | Susceptible researchgate.netresearchgate.net | 1.5 - 10 |
| Lactococcus garvieae | Susceptible researchgate.netnih.gov | |
| Streptococcus iniae | Susceptible researchgate.netnih.gov |
In addition to its antibacterial properties, the chrysophsin family exhibits notable antifungal activity. researchgate.netnih.gov While specific studies focusing solely on this compound are limited, research on its close analog, Chrysophsin-1, provides strong evidence of this capability. Analogs of Chrysophsin-1 have demonstrated effectiveness against various fungal strains, including opportunistic human pathogens. researchgate.netnih.gov This suggests a similar potential for this compound, given the high degree of structural homology. The activity of Chrysophsin-1 analogs has been confirmed against species like Candida albicans and Cryptococcus neoformans. researchgate.net
| Fungal Pathogen | Reported Activity for Chrysophsin-1 Analogs researchgate.netnih.gov | MIC Range for Chrysophsin-1 Analogs (µM) researchgate.net |
|---|---|---|
| Candida albicans | Susceptible | 3 - 27.2 |
| Cryptococcus neoformans | Susceptible | |
| Candida parapsilosis | Susceptible | |
| Sporothrix schenckii | Susceptible |
Anti-Endotoxic and Lipopolysaccharide (LPS) Neutralization Mechanisms
Beyond direct antimicrobial action, this compound possesses anti-endotoxic properties, a critical function for combating infections caused by Gram-negative bacteria. nih.govmdpi.com Endotoxins, primarily lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria and potent triggers of inflammatory responses that can lead to sepsis. mdpi.comnih.gov The ability of peptides like this compound to neutralize LPS is a significant therapeutic attribute. mdpi.com The mechanisms for this neutralization are generally twofold: direct binding to LPS and subsequent modulation of inflammatory pathways. mdpi.comresearchgate.net
The primary mechanism for endotoxin (B1171834) neutralization by cationic peptides like this compound is the direct binding to LPS. mdpi.comresearchgate.net LPS molecules have a net negative charge due to their phosphate (B84403) groups, creating a strong electrostatic attraction for the positively charged this compound. mdpi.comaip.org
This interaction is further stabilized by hydrophobic interactions between the peptide's nonpolar residues and the lipid A portion of the LPS molecule. mdpi.com By binding directly and with high affinity to LPS, this compound can effectively sequester the endotoxin, preventing it from interacting with host immune receptors, such as the Toll-like receptor 4 (TLR4)/MD2 complex. mdpi.comresearchgate.net This binding disrupts the ability of LPS to trigger the downstream inflammatory cascade. mdpi.com The anti-endotoxic activity of the chrysophsin family has been well-documented, with studies on Chrysophsin-1 analogs confirming their ability to bind to LPS. researchgate.net
By neutralizing LPS, this compound effectively modulates the host's inflammatory response. When LPS binds to the TLR4 receptor complex on immune cells like macrophages, it activates intracellular signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway. nih.govfrontiersin.org This activation leads to the transcription and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. frontiersin.orgresearchgate.net
Studies on Chrysophsin-1 analogs have demonstrated that these peptides can significantly inhibit the LPS-induced production of such pro-inflammatory cytokines in macrophage cell lines. researchgate.net This inhibition is a direct consequence of preventing LPS from activating its receptor. By blocking the initial step of the inflammatory cascade, this compound and its related peptides can mitigate the excessive inflammation that characterizes sepsis and other endotoxin-related pathologies. researchgate.netfrontiersin.org
Antitumor Activities
This compound, a member of the chrysophsin family of antimicrobial peptides (AMPs) isolated from the red sea bream (Chrysophrys major), has demonstrated notable biological activities, including potential antitumor effects. capes.gov.brmdpi.comnih.gov These peptides are characterized as cationic and amphipathic, properties that are crucial for their interaction with cell membranes. capes.gov.brmdpi.com
Selective Lytic Mechanisms Against Cancer Cells
The primary antitumor mechanism of chrysophsins, including this compound, is believed to be the selective disruption of cancer cell membranes. encyclopedia.pubnih.gov This selectivity stems from the fundamental differences between the plasma membranes of cancerous and normal mammalian cells. Cancer cell surfaces typically exhibit a higher net negative charge compared to healthy cells. mdpi.comnih.gov This is due to an increased concentration of anionic molecules such as phosphatidylserine, O-glycosylated mucins, and heparin sulfates on the outer leaflet of the tumor cell membrane. nih.gov
The positive charge of this compound facilitates a strong electrostatic attraction to the negatively charged cancer cell surfaces. nih.gov Following this initial binding, the peptide's amphipathic α-helical structure allows it to insert into and destabilize the lipid bilayer, leading to the formation of pores or channels. capes.gov.brmdpi.comencyclopedia.pub This process disrupts the membrane integrity, causing leakage of essential ions and metabolites, which ultimately results in cell death through a lytic mechanism. encyclopedia.pubnih.govmdpi.com Studies on the closely related Chrysophsin-1 have shown that it effectively disrupts the plasma membrane of various cancer cell lines. mdpi.comnih.gov The C-terminal RRRH sequence, a unique feature of chrysophsins, is considered crucial for this membrane insertion and pore formation activity. mdpi.comnih.gov
| Property | Description | Reference |
|---|---|---|
| Amino Acid Sequence | FFGWLIRGAIHAGKAIHGLIHRRRH | encyclopedia.pubmdpi.com |
| Molecular Weight | 2920.80 Da | researchgate.net |
| Net Charge | +5 | researchgate.net |
| Structure | Amphipathic α-helix | capes.gov.brnih.gov |
| Antitumor Mechanism | Selective membrane lysis via pore formation | encyclopedia.pubmdpi.com |
Modulation of Cellular Processes in Cancer Models
The cytotoxic action of chrysophsins against cancer cells appears to be rapid and primarily executed at the cell membrane. Research on Chrysophsin-1, an isoform of this compound, indicates that cell death is not mediated by the induction of apoptosis. mdpi.comnih.gov Specifically, studies have shown that Chrysophsin-1 does not affect the expression or activity of caspases, which are key enzymes in the apoptotic signaling cascade. nih.govoncotarget.com This suggests that this compound likely shares this mechanism, killing cancer cells directly through membrane permeabilization rather than by triggering programmed cell death pathways. nih.gov This direct lytic activity distinguishes it from other anticancer agents that rely on interfering with intracellular processes like DNA replication or mitochondrial function. nih.govoncotarget.com
Immunomodulatory Functions
Beyond their direct antimicrobial and antitumor activities, host defense peptides (HDPs) like this compound are recognized as important modulators of the host immune system. nih.govubc.ca They function as signaling molecules that can influence both innate and adaptive immune responses. nih.govmednexus.org
Interaction with Immune Cells and Signaling Pathways
Chrysophsins have been shown to possess potent immunomodulatory activities, notably the ability to neutralize bacterial endotoxins like lipopolysaccharide (LPS). mdpi.com LPS is a powerful activator of immune cells, such as macrophages, and its binding to Toll-like receptors (TLRs) can trigger a strong inflammatory response. frontiersin.orgopenbiochemistryjournal.com The ability of chrysophsins to bind and neutralize LPS suggests a direct interaction with key signaling pathways of the innate immune system. mdpi.com By preventing LPS from activating its receptors on immune cells, this compound can dampen excessive inflammation, a process that has been demonstrated in studies with Chrysophsin-1 analogs. encyclopedia.pubmdpi.comresearchgate.net
The immunomodulatory effects of HDPs are complex and can involve recruiting immune cells like T-cells, monocytes, and neutrophils to sites of infection or injury, and stimulating the production of cytokines and chemokines. ubc.caopenbiochemistryjournal.commdpi.com While direct studies on this compound's interaction with specific immune cell populations are limited, its classification as a piscidin-like peptide and a host defense peptide suggests it likely participates in these broader immunomodulatory networks. nih.govmdpi.com
| Activity | Mechanism/Effect | Reference |
|---|---|---|
| Antitumor | Selective lysis of cancer cell membranes. | mdpi.comnih.gov |
| Antimicrobial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | capes.gov.brnih.govuniprot.org |
| Hemolytic | Lysis of red blood cells. | capes.gov.brnih.govuniprot.org |
| Immunomodulatory | Anti-endotoxic activity (LPS neutralization). | mdpi.comencyclopedia.pub |
Role in Host Defense beyond Direct Antimicrobial Action
The role of this compound in host defense extends beyond simply killing pathogens. Its localization in the epithelial cells of the gills of the red sea bream suggests it is a key component of the fish's innate immune system, providing a first line of defense against waterborne pathogens. capes.gov.brnih.gov The ability of HDPs to modulate immune responses is now considered a primary function, potentially more critical than their direct microbicidal effects under physiological conditions. ubc.ca
Mechanisms of Action of Chrysophsin 2 at the Cellular and Molecular Level
Membrane-Disrupting Mechanisms in Microorganisms
The principal mode of action for Chrysophsin-2 and related piscidins is the physical disruption of the bacterial membrane's integrity. frontiersin.orgaip.org This process is initiated by electrostatic attraction and culminates in the loss of essential cellular functions through membrane permeabilization.
The initial and critical step in the antimicrobial action of this compound is its electrostatic attraction to the microbial cell surface. mdpi.comnih.gov Microbial membranes, particularly those of bacteria, are rich in negatively charged components, such as anionic phospholipids (B1166683) (e.g., phosphatidylglycerol) and, in Gram-negative bacteria, lipopolysaccharides (LPS). aip.orgmdpi.comrsc.org In contrast, mammalian cell membranes are predominantly composed of zwitterionic (electrically neutral) phospholipids, which provides a basis for the selective targeting of microbial cells. aip.orgrsc.org
This compound is a highly cationic peptide, possessing a significant net positive charge at physiological pH, with a calculated isoelectric point (pI) of 12.48. mdpi.comcsic.es This strong positive charge, contributed in part by its unusual C-terminal RRRH (Arginine-Arginine-Arginine-Histidine) sequence, drives the powerful electrostatic interaction with the anionic microbial membrane, leading to the peptide's accumulation on the cell surface. mdpi.comrsc.orgmdpi.com This binding is a prerequisite for all subsequent disruptive actions. mdpi.com
Following the initial binding, this compound and other piscidins are understood to compromise the membrane barrier by forming pores or channels. mdpi.comcsic.es Several models have been proposed to describe this process for AMPs, with the barrel-stave, toroidal pore, and carpet models being the most widely recognized. cellmolbiol.orgnih.gov While the precise model can depend on factors like peptide concentration and membrane composition, studies on the closely related Chrysophsin-3 suggest a mechanism consistent with the barrel-stave model. aip.orgcellmolbiol.org
Barrel-Stave Model : In this model, the amphipathic α-helical peptides insert themselves perpendicularly into the lipid bilayer. cellmolbiol.orgresearchgate.net They then aggregate to form a bundle, or "stave," surrounding a central aqueous channel. The hydrophobic surfaces of the peptides face outward, interacting with the lipid core of the membrane, while their hydrophilic surfaces face inward to line the newly formed pore. csic.esresearchgate.net
Toroidal Pore Model : This model also involves the insertion of peptides into the membrane. However, instead of forming a discrete protein-lined channel, the peptides induce a significant local curvature in the membrane. nih.gov The pore is lined by both the inserted peptides and the head groups of the lipid molecules, which bend continuously from the outer to the inner leaflet of the membrane, creating a "toroidal" structure. cellmolbiol.orgnih.gov A key distinction from the barrel-stave model is that the peptides remain associated with the lipid head groups. nih.gov
Carpet Model : In this non-pore-forming model, peptides accumulate on the surface of the membrane, aligning parallel to it, much like a carpet. rsc.orgcellmolbiol.org Once a threshold concentration is reached, the peptides disrupt the membrane's curvature and integrity in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. csic.escellmolbiol.org
| Model | Peptide Orientation | Pore Lining | Membrane Structure | Reference |
|---|---|---|---|---|
| Barrel-Stave | Perpendicular to membrane | Peptides only | Discrete transmembrane channel | cellmolbiol.orgresearchgate.net |
| Toroidal Pore | Perpendicular, associated with lipid heads | Peptides and lipid head groups | Continuous bending of membrane leaflets | cellmolbiol.orgnih.gov |
| Carpet | Parallel to membrane surface | N/A (micellization) | Membrane solubilized into micelles | rsc.orgcellmolbiol.org |
The formation of these transmembrane pores or channels by this compound rapidly permeabilizes the cell membrane. mdpi.comnih.gov This breach allows the uncontrolled leakage of ions (such as K+) and small molecules from the cytoplasm and the influx of water and other external substances. mdpi.comcsic.es The resulting dissipation of critical ion gradients across the membrane leads to a swift collapse of the membrane potential, a phenomenon known as depolarization. nih.govresearchgate.net This loss of the transmembrane potential disrupts essential cellular processes that rely on it, such as ATP synthesis and active transport, ultimately contributing to rapid cell death. researchgate.netcore.ac.uk Studies using membrane-impermeable dyes and potential-sensitive dyes on related peptides have visually confirmed this process of membrane permeabilization and depolarization. nih.govresearchgate.net
Interaction with Intracellular Targets
While membrane disruption is the primary bactericidal mechanism, some AMPs can translocate into the cytoplasm without causing immediate and complete membrane lysis. frontiersin.orgfrontiersin.org Once inside, they can interfere with vital intracellular processes, representing a secondary mode of action that complements their membrane activity. mdpi.comfrontiersin.org
After entering the cell, cationic peptides like this compound may interact with negatively charged intracellular macromolecules. frontiersin.org The polyanionic nature of nucleic acids (DNA and RNA) makes them potential targets for these peptides. frontiersin.orgmdpi.com It is proposed that through strong electrostatic attractions, AMPs can bind to DNA and RNA. frontiersin.org This binding can physically obstruct the enzymatic machinery responsible for replication and transcription, thereby inhibiting the synthesis of new nucleic acids. mdpi.comnih.gov Some studies on other AMPs have shown this interaction can lead to the condensation of nucleoid DNA, further disrupting cellular function and contributing to cell death. biorxiv.org
Beyond nucleic acids, AMPs that reach the cytoplasm can also disrupt protein synthesis and other metabolic pathways. frontiersin.orgmdpi.com By binding to ribosomes or other components of the translational machinery, these peptides can halt the production of essential proteins. nih.gov Furthermore, they may inhibit the function of specific cytoplasmic enzymes, interfering with crucial metabolic reactions necessary for the cell's survival. frontiersin.orgmdpi.com This dual-action capability—disrupting the cell from both the outside and the inside—makes peptides of this class particularly effective antimicrobial agents. frontiersin.orgresearchgate.net
| Intracellular Target | Proposed Mechanism of Inhibition | Consequence for Microbe | Reference |
|---|---|---|---|
| Nucleic Acids (DNA, RNA) | Electrostatic binding to the phosphate (B84403) backbone, leading to condensation or steric hindrance. | Inhibition of replication and transcription. | frontiersin.orgmdpi.comnih.gov |
| Proteins/Enzymes | Binding to ribosomes or essential metabolic enzymes. | Inhibition of protein synthesis and vital enzymatic reactions. | mdpi.comfrontiersin.orgmdpi.com |
Interactions with Eukaryotic Cell Membranes
The interaction of this compound with eukaryotic cell membranes is a critical aspect of its biological activity, influencing both its potential as a therapeutic agent and its limitations due to cytotoxicity. The peptide's cationic and amphipathic nature governs its affinity for and disruption of these membranes.
Hemolytic Activity as a Model for Eukaryotic Membrane Interaction
Hemolytic activity, the lysis of red blood cells (erythrocytes), is often used as a model to assess the general cytotoxicity of AMPs against eukaryotic membranes. nih.gov Erythrocyte membranes are primarily composed of zwitterionic phospholipids, such as phosphatidylcholine (PC) and sphingomyelin, in their outer leaflet, making them a suitable proxy for healthy eukaryotic cells. rsc.orgfrontiersin.orgunitus.it
The interaction of this compound with these neutral membranes is driven less by electrostatics and more by hydrophobic interactions. nih.gov Peptides with high hydrophobicity tend to partition into the lipid bilayer of erythrocytes, causing disruption and release of hemoglobin. nih.gov Therefore, the hemolytic activity of a peptide is often correlated with the thermodynamics of its binding to zwitterionic model membranes, such as those made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). nih.gov
Some naturally occurring AMPs, including members of the chrysophsin family, are known to be cytotoxic to both normal and cancer cells, which implies a degree of hemolytic activity. researchgate.net The mechanism can involve the formation of pores or channels that disrupt the membrane's integrity, leading to cell death. cellmolbiol.orgwpmucdn.com The balance between a peptide's charge and its hydrophobicity is crucial; a highly hydrophobic peptide may exhibit strong antibacterial and anticancer activity but also undesirable hemolytic toxicity. nih.gov Understanding the hemolytic profile of this compound is therefore essential for evaluating its therapeutic potential and designing analogues with improved selectivity and reduced toxicity to host cells.
Metal Ion Binding and its Influence on Activity
The biological function of certain antimicrobial peptides can be significantly modulated by their ability to bind metal ions. These interactions can alter the peptide's structure, stability, and reactivity, thereby influencing its antimicrobial and cytotoxic effects.
Copper (Cu(II)) Binding and Reactive Oxygen Species (ROS) Generation
Bioinformatic predictions suggest that this compound has the potential to bind copper (Cu(II)) ions. mdpi.com This interaction is significant because copper is a redox-active metal, meaning it can participate in reactions that generate highly reactive oxygen species (ROS). academie-sciences.frmdpi.com When a peptide binds Cu(II), the resulting complex can catalyze the production of ROS, such as hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂), through Fenton-like reactions. mdpi.comnih.gov
| Ion/Molecule | Role in Cytotoxicity | Potential Effect with this compound |
| Copper (Cu(II)) | Redox-active metal ion academie-sciences.fr | Binds to the peptide, forming a redox-active complex mdpi.com |
| Reactive Oxygen Species (ROS) | Highly reactive molecules (e.g., •OH) | Generated by the Cu(II)-Chrysophsin-2 complex mdpi.com |
| Cellular Components | Lipids, Proteins, DNA | Damaged by ROS, leading to oxidative stress and cell death nih.gov |
Zinc (Zn(II)) Binding and Functional Modulation
In contrast to copper, zinc (Zn(II)) is a redox-silent metal, meaning it does not directly participate in the generation of ROS. academie-sciences.fr However, Zn(II) binding can still profoundly modulate a peptide's function through other mechanisms. mdpi.com The binding of Zn(II) often induces significant conformational changes in peptides, promoting the adoption of specific secondary structures or facilitating dimerization and aggregation. nih.govd-nb.infobiorxiv.org
While this compound is predicted to preferentially bind copper, its isoform Chrysophsin-1 is predicted to bind zinc. mdpi.com This highlights the specificity of metal-peptide interactions. If this compound were to bind Zn(II), it could influence its activity in several ways. For some peptides, Zn(II) binding enhances their function by stabilizing an active conformation. mdpi.com For others, it can have an inhibitory effect. For example, studies on the antifungal peptide Histatin-5 have shown that Zn(II) binding inhibits its internalization into fungal cells, thereby reducing its cytotoxicity. biorxiv.org The functional modulation by Zn(II) is highly dependent on the specific peptide sequence, the coordination chemistry of the binding site, and the resulting structural changes. frontiersin.org Understanding the differential binding preferences of this compound for copper over zinc is crucial for elucidating its precise mechanism of action.
Structure Activity Relationships Sar and Peptide Engineering of Chrysophsin 2
Identification and Functional Significance of Conserved Motifs
Like other members of the chrysophsin family, the efficacy and cytotoxicity of Chrysophsin-2 are largely dictated by specific, conserved amino acid sequences. scite.aimdpi.com These motifs are critical for the peptide's interaction with microbial and host cell membranes.
The RRRH motif's strong positive charge facilitates the initial electrostatic attraction to the negatively charged components of bacterial cell walls, such as lipopolysaccharide (LPS). mdpi.com However, this potent feature is also linked to the peptide's toxicity toward mammalian cells. Studies have shown that truncation of this motif from Chrysophsin-1 led to a 2.9-fold reduction in toxicity against human lung fibroblasts. mdpi.comnih.gov Similarly, removal of the RRRH sequence from Chrysophsin-3 was found to abolish its antimicrobial activity, highlighting its indispensable role in the peptide's function. rsc.org This dual role marks the C-terminal motif as a primary target for rational drug design aimed at balancing antimicrobial potency and host cell toxicity.
The GXXXXG motif, where two glycine (B1666218) residues are separated by four other amino acids, is another critical structural feature identified within the chrysophsin family. vulcanchem.comnih.gov These motifs are believed to confer flexibility to the peptide backbone, which is essential for its interactions with and disruption of cell membranes. vulcanchem.com In the context of an α-helical structure, which chrysophsins adopt in membrane-mimetic environments, the GXXXXG motif can facilitate peptide oligomerization, a necessary step for forming pores in the target membrane. nih.govvulcanchem.com
While this compound shares significant homology with Chrysophsin-1, the precise arrangement and influence of its glycine residues are a key area of study. researchgate.net Modifications within this motif in Chrysophsin-1 have been shown to dramatically alter its biological profile, suggesting that similar engineering of this compound could yield analogs with improved therapeutic properties. scite.ai
Rational Design of this compound Analogs
Rational design involves targeted modifications to a peptide's sequence to improve its activity, selectivity, and stability. For this compound, this engineering focuses on altering key motifs and physicochemical properties to maximize its antibacterial effects while minimizing host cytotoxicity.
Amino acid substitution is a cornerstone of peptide engineering. For chrysophsins, the GXXXXG motif has been a primary focus. Studies on Chrysophsin-1 have shown that replacing the glycine residues in this motif with proline can significantly reduce cytotoxicity towards mammalian cells, including human red blood cells. scite.ainih.govresearchgate.net This is a crucial finding, as proline is known as a "helix breaker," and its introduction can alter the peptide's secondary structure and its mode of interaction with different membrane types. scite.ai Importantly, these proline-substituted analogs of Chrysophsin-1 retained broad-spectrum antimicrobial activity against bacteria and fungi. researchgate.net
In contrast, substituting the same glycine residues with alanine (B10760859) or valine did not produce a similar reduction in toxicity, indicating the unique and beneficial role of proline in this context. scite.airesearchgate.net These findings provide a clear strategy for developing safer this compound analogs. Other substitution strategies explored in the broader field of AMPs include the incorporation of D-amino acids to increase resistance to proteolytic degradation and the use of unnatural amino acids to fine-tune structural properties. frontiersin.orgnih.gov
Table 1: Effect of Amino Acid Substitutions in Chrysophsin-1's GXXXXG Motif This interactive table summarizes key findings from studies on Chrysophsin-1, which provide a blueprint for engineering this compound.
| Substitution Type | Effect on Antimicrobial Activity | Effect on Cytotoxicity (e.g., Hemolysis) | Rationale/Mechanism | Reference |
|---|---|---|---|---|
| Glycine to Proline | Retained broad-spectrum activity | Significantly reduced | Proline alters helical structure, reducing interaction with mammalian-like membranes. | scite.ai, nih.gov, researchgate.net |
| Glycine to Alanine | No significant change | No significant reduction | Did not sufficiently alter the peptide's interaction with host cell membranes. | scite.ai, researchgate.net |
| Glycine to Valine | No significant change | No significant reduction | Did not sufficiently alter the peptide's interaction with host cell membranes. | scite.ai, researchgate.net |
The therapeutic index of an AMP is governed by a delicate balance between its cationicity (positive charge) and hydrophobicity. researchgate.netmdpi.com this compound's potent activity stems from its high cationicity, largely due to the C-terminal RRRH motif, and its hydrophobic residues that facilitate membrane insertion. researchgate.netcsic.es
Strategies to optimize this compound often involve modulating these two properties. Increasing the net positive charge can enhance the initial electrostatic attraction to bacterial membranes, but as studies on other peptides have shown, there is a threshold beyond which toxicity to host cells also increases dramatically. mdpi.com Conversely, decreasing cationicity, for instance by modifying the RRRH motif, can reduce toxicity but may also compromise antimicrobial strength. mdpi.com
Similarly, hydrophobicity is critical for membrane disruption, but excessive hydrophobicity often correlates with increased hemolytic activity. frontiersin.orgnih.gov Therefore, the rational design of this compound analogs involves fine-tuning this balance. This could be achieved by substituting specific hydrophobic or cationic residues to find an optimal ratio that preserves potent bactericidal activity while minimizing harm to host tissues. mdpi.com
A promising strategy to enhance the efficacy of antimicrobial peptides is to create dimeric or multimeric versions. researchgate.net Dimerization can increase the local peptide concentration at the target membrane, promoting more effective membrane disruption and pore formation. mdpi.com This approach has been shown to increase the antimicrobial activity of various peptides, sometimes by as much as 2 to 10-fold, without a corresponding increase in toxicity. nih.gov
For this compound, several dimerization strategies could be envisioned. Peptides can be linked via disulfide bonds by incorporating cysteine residues, or through stable chemical linkers. nih.gov Studies on other AMPs have demonstrated that dimerization can be essential for antibacterial activity, turning a weakly active monomer into a potent dimeric molecule. mdpi.com While specific examples of this compound dimerization are not yet widely reported, this approach represents a logical and powerful next step in its rational design, based on proven success with other AMPs. researchgate.net
Impact of Structural Modifications on Biological Selectivity and Potency
The therapeutic potential of this compound, like its isoform Chrysophsin-1, is often limited by its non-selective cytotoxic nature, meaning it is almost equally effective at killing both bacterial and mammalian cells. nih.gov This lack of selectivity has driven research into its structure-activity relationships (SAR) to engineer analogs with improved specificity for microbial targets and reduced toxicity towards host cells. A pivotal structural feature identified in both Chrysophsin-1 and this compound is the GXXXXG motif. nih.govvulcanchem.com This motif, where glycine residues are separated by four other amino acids, is implicated in the peptide's biological activities, including its cytotoxicity. nih.govvulcanchem.com
Realizing the likely role of this motif in the peptide's non-selective behavior, studies on the highly homologous Chrysophsin-1 have provided significant insights that are applicable to this compound. nih.gov Research involving the systematic replacement of the glycine residues within the GXXXXG motifs has demonstrated a profound impact on biological selectivity and potency. Specifically, substituting glycine with residues like alanine, valine, and proline has been explored. nih.gov
Of these, proline-substituted analogs of Chrysophsin-1 showed the most promising results. nih.gov The introduction of proline, a known helix-breaker, into the peptide sequence disrupts the α-helical structure that is critical for interaction with and permeabilization of mammalian cell membranes. researchgate.net These analogs exhibited a significant reduction in cytotoxicity towards mammalian cells, as evidenced by drastically lowered hemolytic activity against human red blood cells (hRBCs). nih.gov For instance, single proline substitutions (G13P-Chr-1) and double substitutions (G13,18P-Chr-1) led to a substantial decrease in hemolysis. nih.gov
Crucially, this modification did not completely abrogate the peptide's antimicrobial power. The proline-substituted analogs retained broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com This indicates that the structural changes selectively impair the ability to lyse mammalian membranes while preserving the mechanism for killing bacteria. researchgate.net These findings underscore that targeted modifications of key structural motifs are a viable strategy for enhancing the therapeutic index of this compound by decoupling its potent antimicrobial action from its undesirable cytotoxicity. nih.govmdpi.com
Table 1: Impact of Glycine-to-Proline Substitution in Chrysophsin-1 Analogs on Biological Activity
| Peptide Analog | Modification | Effect on Cytotoxicity (Hemolytic Activity) | Antibacterial Activity | Reference |
|---|---|---|---|---|
| Chrysophsin-1 (Wild Type) | None | High | Potent, broad-spectrum | nih.gov |
| G13P-Chr-1 | Single Proline substitution at position 13 | Drastically reduced | Retained broad-spectrum activity | nih.gov |
| G18P-Chr-1 | Single Proline substitution at position 18 | Drastically reduced | Retained broad-spectrum activity | nih.gov |
| G13,18P-Chr-1 | Double Proline substitution at positions 13 and 18 | Further reduced; practically non-hemolytic | Retained broad-spectrum activity | nih.gov |
Surface Immobilization and Biomaterial Functionalization Studies
To harness the antimicrobial properties of peptides like this compound for practical applications, such as creating self-sterilizing medical devices, surface immobilization has emerged as a key strategy. acs.orgnih.gov Tethering the peptide to a biomaterial surface can create a coating that actively kills pathogens upon contact, potentially preventing biofilm formation and device-associated infections. scite.aiingentaconnect.com This approach requires a fundamental understanding of how the immobilization process, including the method of attachment and the chemistry of any linking molecules, affects the peptide's structure and function. acs.org
Covalent Grafting onto Material Surfaces
Covalent grafting is a method used to create a stable and durable antimicrobial surface by forming strong chemical bonds between the peptide and the material. researchgate.netmdpi.com This process ensures that the peptide is not easily washed away or leached from the surface, which is a significant advantage over non-covalent physical adsorption. acs.orgnih.gov
A common strategy involves modifying the peptide and the surface with complementary reactive groups. For studies involving Chrysophsin-1, a cysteine residue is often added to the peptide's sequence (C-CHY1). acs.orgfrontiersin.org The thiol group of the cysteine can then form a stable thioether bond with a surface that has been functionalized with a maleimide (B117702) group. dtic.mil For example, a silicon catheter surface can be functionalized in a multi-step process: first by treatment with an aminosilane (B1250345) like 3-(aminopropyl)trimethoxysilane (APTMS) to introduce amine groups, followed by the attachment of a heterobifunctional linker molecule (e.g., a PEG linker with an NHS-ester at one end and a maleimide at the other), and finally, the reaction with the cysteine-modified peptide. frontiersin.org This covalent attachment results in a monolayer of peptide molecules chemically and permanently bound to the substrate. acs.orgmdpi.com
Influence of Linker Chemistry on Peptide Activity
The chemistry of the linker used to tether this compound to a surface has a profound influence on the immobilized peptide's antimicrobial efficacy. The length, flexibility, and chemical nature of the linker can dictate the peptide's orientation, mobility, and ultimate mechanism of action. acs.orgacs.orgresearchgate.net
Studies on Chrysophsin-1 have shown that the choice of linker is critical. When the peptide was attached via a "zero-length" cross-linker, its ability to kill E. coli was significantly diminished, with only 34% of bacteria being killed. acs.orgnih.gov In contrast, using a flexible linker resulted in a much higher efficacy, killing 82% of the bacteria. acs.orgnih.gov The flexible linker provides the tethered peptide with the necessary freedom of movement to effectively interact with and disrupt the bacterial membrane. researchgate.net
Further detailed studies have explored the effect of linker length by using polyethylene (B3416737) glycol (PEG) tethers of varying molecular weights. acs.org Cysteine-modified Chrysophsin-1 (C-CHY1) was tethered to a surface using PEG linkers with molecular weights of 866, 2000, and 7500. acs.org The results showed that tether length directly altered the peptide's antimicrobial mechanism:
PEG 866 (Short Linker): This tether was associated with a mechanism involving the displacement of positive cations from the bacterial membrane. acs.org
PEG 2000 (Intermediate Linker): This length showed limited antimicrobial activity, suggesting it was too short to allow for effective pore formation but too long to promote the alternative ion-displacement mechanism efficiently. acs.org
PEG 7500 (Long Linker): This tether provided the highest antimicrobial activity. acs.org The long, flexible chain allowed the peptide to maintain its natural pore-forming ability, which is its most potent mechanism of action. acs.org
Interestingly, the interplay between linker length and the type of material surface is also a critical factor. frontiersin.org While the PEG 7500 linker was highly effective against Gram-negative bacteria on a catheter surface, the shorter PEG 866 linker demonstrated more broad-spectrum activity on that specific material. frontiersin.org These findings highlight that optimizing an antimicrobial surface requires careful consideration of not just the peptide itself, but the entire system, including the linker chemistry and the substrate material. frontiersin.org
Table 2: Influence of Linker Chemistry on the Activity of Surface-Immobilized Chrysophsin-1
| Linker Type / Length | Immobilization Strategy | Observed Antibacterial Efficacy / Mechanism | Reference |
|---|---|---|---|
| Zero-Length Cross-linker | Covalent attachment with minimal spacing | Reduced activity (34% killing of E. coli) | acs.orgnih.gov |
| Flexible Linker | Covalent attachment with a flexible tether | High activity (82% killing of E. coli) | acs.orgnih.gov |
| PEG 866 | Covalent attachment via short PEG tether | Potent; acts via an ion-displacement mechanism | acs.org |
| PEG 2000 | Covalent attachment via intermediate PEG tether | Limited antimicrobial activity | acs.org |
| PEG 7500 | Covalent attachment via long PEG tether | Highest activity; maintains natural pore-formation mechanism | acs.org |
Advanced Research Methodologies and Computational Approaches in Chrysophsin 2 Studies
Biophysical Characterization Techniques
Biophysical methods are essential for elucidating the structure-function relationship of Chrysophsin-2, particularly its conformation and its dynamic interactions with model membrane systems. kbibiopharma.comfrontiersin.org
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful biophysical technique used to study the secondary structure of peptides like this compound. biorxiv.org It measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the peptide's conformational state. biorxiv.org
Initial studies using CD spectroscopy confirmed that this compound, along with its isoforms Chrysophsin-1 and Chrysophsin-3, adopts an α-helical structure. cnjournals.comnih.gov This was consistent with predictions based on their primary amino acid sequences. nih.gov In aqueous solutions, chrysophsin peptides and their analogs tend to be unstructured. researchgate.net However, in the presence of lipid vesicles that mimic bacterial membranes, such as those composed of phosphatidylcholine/phosphatidylglycerol (PC/PG), they exhibit a characteristic α-helical structure. researchgate.net The helicity of these peptides increases with higher concentrations of these lipid vesicles. researchgate.net This conformational change upon interacting with membrane environments is a key aspect of its mechanism of action. mdpi.com
Table 1: Secondary Structure of Chrysophsin-1 Analogs in Different Environments This interactive table summarizes the observed secondary structure of Chrysophsin-1 and its analogs in various solvent conditions as determined by CD spectroscopy.
| Peptide | Environment | Predominant Secondary Structure | Reference |
|---|---|---|---|
| Chrysophsin-1 | Aqueous Buffer | Random Coil | researchgate.net |
| Chrysophsin-1 | PC/PG Vesicles | α-Helix | researchgate.net |
| Proline-substituted Analogs | PC/PG Vesicles | Retained α-Helix | researchgate.net |
| Chrysophsin-1 | PC/Cholesterol Vesicles | α-Helix | researchgate.net |
| Proline-substituted Analogs | PC/Cholesterol Vesicles | Reduced α-Helix, Increased Random Coil | researchgate.net |
Quartz Crystal Microbalance with Dissipation (QCM-D) for Membrane Interaction Kinetics
Quartz Crystal Microbalance with Dissipation (QCM-D) is a real-time, label-free technique that provides quantitative information about the mass and viscoelastic properties of thin films at a sensor surface. researchgate.netresearchgate.net In the context of this compound research, QCM-D is instrumental in studying the kinetics of its interaction with supported lipid bilayers (SLBs), which serve as models for cell membranes. aip.orgwpmucdn.com
By monitoring changes in frequency (Δf) and dissipation (ΔD), researchers can differentiate between various modes of peptide-membrane interaction. nih.gov For instance, a study on Chrysophsin-3, a closely related peptide, used QCM-D to investigate its interaction with phosphatidylcholine SLBs. researchgate.net At low concentrations (0.05 μM), minimal changes in Δf and ΔD were observed, indicating little interaction. researchgate.net However, at higher concentrations (0.25-4 μM), a decrease in Δf suggested peptide insertion into the membrane, adding mass to the sensor. researchgate.net At a concentration of 10 μM, a net mass loss was observed, which was attributed to the formation of pores in the membrane. researchgate.net This concentration-dependent mechanism highlights the complex interplay between the peptide and the lipid bilayer. aip.org
Table 2: QCM-D Analysis of Chrysophsin-3 Interaction with Phosphatidylcholine SLB This interactive table presents the findings from QCM-D studies on the interaction between Chrysophsin-3 and a model cell membrane.
| Chrysophsin-3 Concentration | Change in Frequency (Δf) | Change in Dissipation (ΔD) | Inferred Mechanism | Reference |
|---|---|---|---|---|
| 0.05 μM | Near zero | Near zero | Little to no interaction | researchgate.net |
| 0.25 - 4 μM | Decrease (up to 7 Hz) | - | Peptide insertion into membrane | researchgate.net |
| 10 μM | Net increase (mass loss) | - | Pore formation in the membrane | researchgate.net |
Fluorescence Spectroscopy for Membrane Permeabilization Studies
Fluorescence spectroscopy is a versatile tool used to investigate the ability of this compound to permeabilize cell membranes. frontiersin.orgnih.gov This technique often employs fluorescent dyes that can report on changes in the membrane's integrity.
In studies involving Chrysophsin-1 and its analogs, the permeabilization of lipid vesicles was monitored by observing the increase in fluorescence of an entrapped dye. nih.gov This increase signifies the dissipation of the diffusion potential across the vesicle membrane, indicating that the peptide has created pores or defects. nih.gov These studies have shown that Chrysophsin-1 and its variants can effectively permeabilize lipid vesicles that mimic bacterial membranes. nih.gov The degree of permeabilization can be quantified by measuring the peptide-induced fluorescence recovery. nih.gov Such experiments are crucial for understanding how these peptides disrupt the barrier function of cell membranes. uni-augsburg.de
Advanced Imaging Techniques
Advanced imaging techniques provide direct visual evidence of the effects of this compound on the morphology of cells and the topography of their membranes.
Scanning Electron Microscopy (SEM) for Cellular Morphology Changes
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography of cells. In the study of antimicrobial peptides, SEM is used to visualize the morphological changes that occur in bacteria upon treatment.
Studies on oral pathogens treated with Chrysophsin-1 and Chrysophsin-3 have utilized SEM to reveal significant damage to the bacterial cells. researchgate.netcellmolbiol.orgnih.gov Following treatment, SEM images have shown the appearance of membranous blebs, pore formation on the bacterial cell surface, and the presence of cellular debris. researchgate.netcellmolbiol.orgnih.govnih.gov At higher concentrations, more severe damage, such as membrane wrinkling and cell lysis, becomes apparent. cellmolbiol.org These direct observations provide compelling evidence for the membrane-disruptive mechanism of action of chrysophsins. researchgate.netnih.gov
Atomic Force Microscopy (AFM) for Membrane Surface Analysis
Atomic Force Microscopy (AFM) is a powerful imaging technique that can visualize the surface of biological samples, including lipid bilayers and microbial cells, at the nanoscale in their physiological environment. mdpi.comnih.govdoi.org AFM can be used to characterize the surface roughness of membranes and to observe the dynamic changes induced by antimicrobial peptides. mdpi.comucl.ac.uk
AFM studies have been employed to investigate the interaction of Chrysophsin-3 with Bacillus anthracis in different physiological states. nih.gov These studies revealed that vegetative cells became stiffer after treatment with the peptide, a change attributed to the loss of water and cellular material due to membrane disruption. nih.gov This demonstrates the capability of AFM to not only image the structural changes but also to probe the mechanical properties of cells in response to peptide interaction. nih.gov
Computational Modeling and Simulation
Computational approaches are indispensable for elucidating the dynamic behaviors of this compound that are often difficult to capture through experimental methods alone. These in silico techniques allow for the simulation of its interactions with biological membranes and target proteins, offering predictive power and guiding further laboratory research.
While specific Coarse-Grained Molecular Dynamics (CG-MD) studies on this compound are not extensively documented, research on its close isoform, Chrysophsin-3, provides a clear blueprint for this powerful methodology. CG-MD simulations are computationally efficient methods used to study large molecular systems over long timescales. In this approach, groups of atoms are represented as single "beads," reducing the complexity of the system while retaining essential physicochemical properties.
A study on Chrysophsin-3 utilized the MARTINI force field, a common CG model, to investigate its interaction with model bacterial membranes composed of a mixture of POPE (palmitoyloleoyl-phosphatidylethanolamine) and POPG (palmitoyloleoyl-phosphatidylglycerol) lipids, mimicking the E. coli membrane. The simulations revealed that at high concentrations, the peptides aggregate at the membrane surface, causing significant disruption and the formation of lipid protrusions. Furthermore, the simulations demonstrated the formation of disordered toroidal pores, where the peptide aggregates and lipid headgroups curve together, creating a channel through the membrane. These simulations illustrate that the peptide's antimicrobial action is likely driven by both membrane disruption through surface aggregation and the formation of pores, providing a detailed mechanistic view of its bactericidal activity.
In silico docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method is crucial for identifying potential molecular targets of this compound, including viral proteins.
Docking studies have been performed to evaluate the potential of this compound to interact with the Receptor-Binding Domain (RBD) of viral spike proteins, such as those from MERS-CoV and SARS-CoV-2. mdpi.com In one such analysis using the CoDockPP docking engine, this compound achieved a high docking score of -292.38, indicating a strong potential binding affinity to the spike protein's RBD. mdpi.com This score was comparable to that of another potent peptide, Dicentracin, and suggests that this compound could interfere with viral entry into host cells by binding to critical surface proteins. mdpi.com These findings highlight the utility of docking studies in rapidly screening peptides for antiviral activity and identifying promising candidates for further experimental validation.
Table 1: In Silico Docking Scores of Piscidin Peptides with Viral Spike Protein RBD
| Peptide | Origin | Docking Score |
|---|---|---|
| This compound | Pagrus major | -292.38 mdpi.com |
| Dicentracin | Dicentrarchus labrax | -292.10 mdpi.com |
| Piscidin-3 | Morone chrysops × M. saxatilis | -233.83 mdpi.com |
| LL-37 (Human Cathelicidin) | Homo sapiens | -308.29 mdpi.com |
A variety of bioinformatics tools have been employed to analyze the primary sequence of this compound and predict its physicochemical properties and biological functions.
Sequence and Physicochemical Analysis : Basic sequence analysis tools predict key properties of this compound. It is a 25-amino acid peptide with the sequence FFGWLIRGAIHAGKAIHGLIHRRRH. eurekaselect.com Analysis predicts a high isoelectric point (pI) of 12.48 and a net positive charge of +5 at neutral pH, characteristics typical of cationic antimicrobial peptides that interact with negatively charged bacterial membranes. mdpi.com
Activity Prediction : Web servers like the Database of Antimicrobial Activity and Structure of Peptides (DBAASP) are used to predict the antimicrobial spectrum. Predictions for this compound suggest it is effective against bacteria. mdpi.com The tool also indicated potential, albeit lower, activity against specific viruses, including the Japanese encephalitis virus and hepatitis C virus. mdpi.com
Metal Binding Prediction : The ability of peptides to bind metal ions can be crucial to their function. The bioinformatics tool MeBiPred, which identifies metal-binding proteins from sequence information, predicts that this compound has the potential to bind copper (Cu²⁺). mdpi.com This is significant as copper binding can enhance the cytotoxic activity of some peptides through the generation of reactive oxygen species (ROS). mdpi.com
Table 2: Summary of Bioinformatics Predictions for this compound
| Parameter | Predicted Value/Activity | Tool/Method |
|---|---|---|
| Isoelectric Point (pI) | 12.48 mdpi.com | Sequence Analysis |
| Net Charge | +5 mdpi.com | Sequence Analysis |
| Antimicrobial Activity | Predicted effective against bacteria and some viruses (Japanese encephalitis, Hepatitis C) mdpi.com | DBAASP Server |
| Metal Binding Potential | Predicted to bind Copper (Cu²⁺) mdpi.com | MeBiPred |
Gene Expression and Proteomic Analysis Techniques
Understanding when and where this compound is produced in the host organism is key to understanding its biological role. Gene expression and proteomic analyses are the primary methods used to answer these questions.
Gene Expression Analysis : this compound is a member of the piscidin family of antimicrobial peptides. researchgate.net Gene expression studies on piscidins are fundamental to understanding their role in the innate immune system of fish. researchgate.net These studies typically involve challenging the organism with pathogens or immune stimulants and then measuring the transcript levels of the peptide's gene in various tissues like the gills, skin, and intestine using techniques such as real-time quantitative polymerase chain reaction (rt-qPCR). researchgate.net While reviews confirm that the gene expression of the piscidin family is studied to understand immune responses, specific studies detailing the expression profile of the this compound gene under various conditions remain a key area for future research. researchgate.net
Proteomic Analysis : Proteomics involves the large-scale study of proteins. Proteomic techniques have been crucial in both the discovery and quantification of this compound. A liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) assay was developed to quantify the distribution of chrysophsin isoforms in the red sea bream (Pagrus major). This analysis revealed that this compound is specifically detected in the gills and stomach. nih.gov In other research, proteomic analysis of scorpion venom from Buthotus saulcyi led to the identification of a novel peptide, designated P3, which showed a high degree of sequence similarity to this compound. eurekaselect.com The techniques used in that discovery included a combination of High-Performance Liquid Chromatography (HPLC), 2D-Polyacrylamide Gel Electrophoresis (2D-PAGE), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry. eurekaselect.com These examples demonstrate the power of proteomics to identify and quantify this compound in native tissues and to discover structurally related peptides in other species. eurekaselect.comnih.gov
Future Research Directions and Translational Perspectives for Chrysophsin 2
Elucidation of Novel Biological Activities and Mechanistic Pathways
While primarily known for its antimicrobial properties, research into the broader chrysophsin family suggests a wider range of biological activities that warrant further investigation for Chrysophsin-2. mdpi.comnih.gov Analogs of the closely related Chrysophsin-1 have demonstrated anti-endotoxic and antitumor activities. mdpi.comsemanticscholar.org Given the high sequence homology between Chrysophsin-1 and this compound, it is plausible that this compound possesses similar capabilities. nih.gov Future studies should aim to systematically screen this compound for these and other novel activities, such as antiviral or immunomodulatory effects. nih.gov
The primary antimicrobial mechanism for chrysophsins involves membrane disruption. vulcanchem.com These peptides are typically amphipathic and adopt an α-helical structure, allowing them to interact with and permeabilize bacterial membranes, leading to cell lysis. mdpi.comacs.org Key structural motifs, such as the C-terminal RRRH sequence in Chrysophsin-1, are crucial for the peptide's insertion into membranes, subsequent pore formation, and resulting toxicity. mdpi.comacs.org Detailed biophysical studies, potentially utilizing techniques like solid-state NMR and circular dichroism on this compound, could elucidate the precise molecular interactions with different model membranes (bacterial vs. mammalian mimics). This would provide a clearer understanding of its mechanism and the structural basis of its non-selectivity.
Strategies for Enhanced Specificity and Reduced Broad Cytotoxicity
A major obstacle for the practical application of this compound is its high cytotoxicity toward mammalian cells, which is comparable to that of Chrysophsin-1. nih.govvulcanchem.com Research on Chrysophsin-1 has successfully identified strategies to decouple this cytotoxicity from its antimicrobial efficacy. The most promising approach involves targeted modifications of the GXXXXG motif found within its sequence. nih.govscite.ai
Systematic substitution of the glycine (B1666218) residues within this motif with other amino acids, such as alanine (B10760859), valine, or proline, has been shown to significantly alter the peptide's properties. nih.gov Specifically, proline-substituted Chrysophsin-1 analogs showed a significant decrease in cytotoxicity against mammalian cells while retaining broad-spectrum antimicrobial activity against various bacteria and fungi. nih.govscite.ai This effect is attributed to the disruption of the stable helical structure that contributes to lysis of mammalian membranes. Since this compound also contains this GXXXXG motif, it represents a prime target for similar amino acid substitutions to create analogs with a more favorable therapeutic index. nih.gov Another validated strategy for reducing cytotoxicity, demonstrated with Chrysophsin-1, is the deletion of the C-terminal RRRH sequence, which resulted in reduced toxicity against human lung fibroblasts. nih.govacs.org
| Modification Strategy (Based on Chrysophsin-1 Analogs) | Effect on Cytotoxicity | Effect on Antimicrobial Activity | Rationale |
| Proline Substitution in GXXXXG Motif | Significantly Reduced nih.govscite.ai | Retained nih.govscite.ai | Proline disrupts the α-helical structure, reducing interaction with mammalian membranes. vulcanchem.com |
| Alanine/Valine Substitution in GXXXXG Motif | Altered Properties nih.gov | Retained nih.gov | Modifies the peptide's interaction with membranes. mdpi.com |
| Deletion of C-terminal -RRRH | Reduced nih.gov | - | This region is critical for membrane insertion and pore formation. acs.org |
Exploration of Synergistic Effects with Other Bioactive Compounds
Combining antimicrobial peptides with conventional antibiotics is an emerging strategy to enhance efficacy and combat antibiotic resistance. frontiersin.orgmdpi.com Studies on Chrysophsin-1 and its variants have already demonstrated synergistic effects when combined with antibiotics like streptomycin (B1217042) against E. coli, and additive effects with streptomycin and chloramphenicol (B1208) against S. aureus. mdpi.comscite.ai
Advances in Recombinant Production and Yield Optimization for Research Scale
To facilitate the extensive research required to explore its potential, efficient and cost-effective production of this compound and its analogs is necessary. Recombinant production in microbial hosts like Escherichia coli or the yeast Pichia pastoris is a well-established method for generating peptides. mdpi.comnih.gov While specific protocols for this compound are not widely published, strategies from the production of other AMPs can be readily adapted.
For instance, studies on arenicin-1 variants have achieved yields of 1–4 mg per liter of culture in E. coli. mdpi.com Yield optimization is a multifactorial process. Key strategies include:
Codon Optimization: Adapting the peptide's gene sequence to match the codon bias of the expression host can significantly enhance translational efficiency and protein yield. mdpi.com
Host Strain Selection: Different host strains possess varying capacities for protein expression and secretion, and screening for the optimal strain is critical.
Optimization of Culture Conditions: Factors such as induction agent concentration (e.g., methanol (B129727) for P. pastoris), temperature, pH, and incubation time must be systematically optimized to maximize protein expression. nih.gov For example, optimal methanol concentrations for P. pastoris are often between 0.5% and 3%. nih.gov
Co-expression of Inhibitors: To prevent degradation of the recombinant peptide by host proteases, co-expressing protease inhibitors can be an effective strategy. mdpi.com
Potential Academic and Biotechnological Applications (Non-Clinical Focus)
Beyond therapeutic development, this compound and its derivatives have significant potential in various academic and biotechnological fields.
Tool for Studying Peptide-Membrane Interactions: The distinct activities and structural motifs of this compound make it an excellent model peptide for fundamental biophysical studies. Research using this compound can provide valuable insights into the mechanisms of membrane disruption, pore formation, and the role of specific amino acid sequences (like the GXXXXG motif) in mediating these interactions. nih.gov
Lead Compound for Novel Antimicrobial Design: The native this compound peptide can serve as a scaffold or template for the rational design of novel antimicrobial agents. scite.ai By creating and screening libraries of analogs with targeted substitutions, researchers can develop peptides with high potency and selectivity, potentially leading to new classes of antimicrobials. researchgate.net
Bio-preservatives: For applications where mammalian cytotoxicity is less of a concern, potent antimicrobial peptides could be explored as bio-preservatives in certain industrial or research settings to prevent microbial contamination. dntb.gov.ua
In Silico and Predictive Modeling: The physicochemical properties of this compound, such as its high isoelectric point (pI) of 12.48, make it a useful data point for developing and validating bioinformatic tools that predict the function, structure, and potential applications of novel peptides from sequence data alone. nih.gov
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to characterize the secondary structure of Chrysophsin-2, and how do these methods validate its antimicrobial mechanisms?
- Methodological Answer : Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) are primary tools for analyzing secondary structures like α-helices, which are critical for membrane disruption. CD provides rapid conformational analysis in solution, while NMR resolves atomic-level details in micellar or lipid environments. Cross-validation with molecular dynamics simulations can strengthen mechanistic hypotheses .
Q. How should researchers design in vitro assays to assess the minimum inhibitory concentration (MIC) of this compound against multidrug-resistant pathogens?
- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) with clinical isolates and control strains. Include cationic-adjusted media to account for peptide-chelation interactions. Replicate experiments triplicate to ensure statistical rigor, and validate with live/dead staining or time-kill kinetics to confirm bactericidal vs. bacteriostatic effects .
Advanced Research Questions
Q. What strategies can reconcile discrepancies in reported hemolytic activity of this compound across studies, particularly when comparing mammalian and non-mammalian cell models?
- Methodological Answer : Discrepancies often arise from variations in erythrocyte sources (e.g., human vs. murine), peptide purity, or assay conditions (pH, temperature). Implement a harmonized protocol:
- Use freshly isolated human erythrocytes with controlled hematocrit levels.
- Pre-incubate peptides in physiological buffers to mimic in vivo conditions.
- Apply dose-response curves with Hill slope analysis to compare toxicity thresholds across studies .
Q. How can researchers optimize heterologous expression systems to produce bioactive this compound with proper post-translational modifications?
- Methodological Answer : Use Pichia pastoris or E. coli (with SUMO fusion tags) for scalable expression. Monitor disulfide bond formation via redox-optimized fermentation. Validate folding via MALDI-TOF mass spectrometry and functional assays (e.g., membrane depolarization in liposomes). Refolding protocols using gradient dialysis may improve yield in insoluble fractions .
Q. What computational approaches are most effective for predicting this compound’s interactions with bacterial membranes while accounting for lipid diversity?
- Methodological Answer : Combine coarse-grained molecular dynamics (CG-MD) for large-scale membrane deformation studies with all-atom simulations for residue-specific binding insights. Use lipid composition databases (e.g., LipidMAPS) to model pathogen-specific membranes (e.g., P. aeruginosa with high cardiolipin content). Validate predictions via surface plasmon resonance (SPR) binding assays .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting findings regarding this compound’s synergy with conventional antibiotics in polymicrobial infections?
- Methodological Answer : Conduct checkerboard assays with fractional inhibitory concentration (FIC) indices, controlling for biofilm vs. planktonic cultures. Use confocal microscopy with fluorescently tagged peptides and antibiotics to visualize spatial interactions. Meta-analysis of existing data with stratification by pathogen type and infection model (e.g., chronic vs. acute) can clarify context-dependent synergy .
Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity and antimicrobial activity in high-throughput screening data?
- Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) with tools like GraphPad Prism. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For machine learning-enhanced analysis, employ random forest models to identify confounding variables (e.g., solvent effects, cell passage number) .
Ethical & Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound studies, particularly when reporting negative results or failed experiments?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
